molecular formula C10H12FNO B7473899 N-ethyl-2-(3-fluorophenyl)acetamide

N-ethyl-2-(3-fluorophenyl)acetamide

Cat. No.: B7473899
M. Wt: 181.21 g/mol
InChI Key: PSZMJMPODUEXIE-UHFFFAOYSA-N
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Description

N-ethyl-2-(3-fluorophenyl)acetamide is an acetamide derivative characterized by an ethyl group attached to the nitrogen atom and a 3-fluorophenyl substituent at the α-carbon of the acetamide backbone.

Properties

IUPAC Name

N-ethyl-2-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-2-12-10(13)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZMJMPODUEXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural analogs of N-ethyl-2-(3-fluorophenyl)acetamide vary in substituents on the phenyl ring, nitrogen substituents, and additional functional groups. Below is a detailed comparison based on structural features, physicochemical properties, and biological activities.

Substituent Variations on the Phenyl Ring

Fluorophenyl Derivatives
  • N-(3,3-dimethylbutan-2-yl)-2-(2-fluorophenyl)acetamide (): The fluorine atom is at the phenyl ring’s 2-position instead of 3. The bulky 3,3-dimethylbutan-2-yl group on nitrogen may reduce solubility compared to the ethyl group in the original compound. No biological data reported, but steric effects could hinder receptor interactions .
  • (E)-N-(2-(3-fluorostyryl)phenyl)acetamide (): Features a styryl group (C=C) conjugated to the phenyl ring, introducing rigidity.
Methoxyphenyl Derivatives
  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () :
    • Methoxy group at the phenyl 3-position enhances electron-donating properties.
    • The benzothiazole moiety may confer fluorescence or metal-binding capabilities, useful in imaging or catalysis .

Nitrogen Substituent Variations

  • 2-(3-fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (Compound 63, ) :

    • Replaces the ethyl group with a thiadiazole-sulfanyl group.
    • Demonstrated cytotoxicity against MCF-7 breast cancer cells (IC₅₀ ≈ 12 µM), attributed to the thiadiazole’s ability to disrupt cell cycle progression .
    • Higher polarity compared to the ethyl-substituted original compound may improve aqueous solubility.
  • N-ethyl-2-(4-methoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide (): Dual substitution on nitrogen (ethyl and thiadiazolyl groups) creates steric hindrance. Molecular weight: 353.44 g/mol vs.

Hybrid Structures with Heterocycles

  • Chloro and fluoro substituents increase lipophilicity, favoring blood-brain barrier penetration .

Table 1: Key Comparisons of this compound and Analogs

Compound Name Molecular Weight (g/mol) Substituents Biological Activity Reference
This compound 195.22 N-Ethyl, 3-F-phenyl Not reported -
2-(3-Fluorophenyl)-N-(5-sulfanyl-thiadiazol) 283.33 Thiadiazole-sulfanyl, 3-F-phenyl Cytotoxic (MCF-7, IC₅₀ ~12 µM)
N-(3,3-dimethylbutan-2-yl)-2-(2-F-phenyl) 267.35 Bulky N-substituent, 2-F-phenyl Not reported
N-(6-Trifluoromethylbenzothiazol)-3-MeO-Ph 382.34 Benzothiazole, 3-MeO-phenyl Not reported

Physicochemical Trends

  • Lipophilicity : Ethyl and fluorophenyl groups in the original compound balance lipophilicity, whereas thiadiazole or benzothiazole derivatives (e.g., ) exhibit higher polarity or molecular weight.
  • Solubility : Sulfanyl and heterocyclic groups (e.g., thiadiazole in ) may improve water solubility compared to alkyl-substituted analogs.

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